molecular formula C13H11Cl2NO2 B1607075 Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate CAS No. 338954-50-0

Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate

Cat. No.: B1607075
CAS No.: 338954-50-0
M. Wt: 284.13 g/mol
InChI Key: DHCZSIOJQCTCHL-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C13H11Cl2NO2 and a molecular weight of 284.14 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, a methyl group at position 8, and an ethyl ester group at position 3 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4,6-dichloro-2-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed:

  • Substituted quinoline derivatives.
  • Quinoline N-oxides.
  • Dihydroquinolines.
  • Carboxylic acids .

Scientific Research Applications

Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate can be compared with other similar compounds in the quinoline family:

Uniqueness: The presence of both chlorine atoms and the methyl group in this compound contributes to its unique chemical properties and potential biological activities, distinguishing it from other quinoline derivatives .

Properties

IUPAC Name

ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCZSIOJQCTCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352649
Record name ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338954-50-0
Record name ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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